molecular formula C16H14N4OS2 B2550909 (E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173301-83-1

(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide

Cat. No.: B2550909
CAS No.: 1173301-83-1
M. Wt: 342.44
InChI Key: QENSLSQVAMTPFM-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4OS2 and its molecular weight is 342.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide, hereafter referred to as Compound A, is a novel synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of Compound A, focusing on its antifungal, antibacterial, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure

Compound A is characterized by a complex structure that includes a pyrazole ring, a benzo[d]thiazole moiety, and a methylthio group. Its structural formula can be represented as follows:

C15H16N4S2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{S}_{2}

Antifungal Activity

Research has indicated that Compound A exhibits significant antifungal activity against various fungal strains. In vitro studies have shown that derivatives of similar structural frameworks demonstrate potent antifungal properties.

Case Study: Antifungal Efficacy Against Fusarium oxysporum

A study assessed the antifungal efficacy of various pyrazole derivatives against Fusarium oxysporum, revealing that compounds with similar functional groups to Compound A exhibited an effective minimum inhibitory concentration (MIC) ranging from 6 to 9 µg/mL. Notably, compounds containing cyano and amide groups were found to enhance biological activity significantly .

CompoundMIC (µg/mL)Remarks
Compound ATBDUnder investigation
Control (Miconazole)25Standard reference
Other Derivatives6 - 9Effective against F. oxysporum

Antibacterial Activity

The antibacterial properties of Compound A have also been explored. Similar compounds have shown activity against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli.

Research Findings

A comparative study indicated that certain derivatives of pyrazole compounds demonstrated MIC values as low as 12.5 µg/mL against K. pneumoniae, suggesting that modifications in the chemical structure can lead to enhanced antibacterial effects .

Bacterial StrainMIC (µg/mL)Reference Compound
Klebsiella pneumoniae12.5Pyrazole derivative
Escherichia coliTBDUnder investigation

Antiviral Activity

The potential antiviral activity of Compound A has been investigated in the context of viral pathogens such as SARS-CoV-2. Preliminary studies suggest that compounds with benzothiazole and pyrazole frameworks may inhibit viral replication.

Case Study: Inhibition of H5N1 and SARS-CoV-2

A recent study synthesized benzothiazolyl-pyridine hybrids and evaluated their antiviral properties against H5N1 bird flu and SARS-CoV-2 viruses. The findings indicated significant inhibition rates, prompting further exploration into similar structures like Compound A for potential antiviral applications .

Properties

IUPAC Name

2-methyl-N-(6-methylsulfanyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-4-9-20-12-6-5-11(22-3)10-14(12)23-16(20)18-15(21)13-7-8-17-19(13)2/h1,5-8,10H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSLSQVAMTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.